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An In-depth Technical Guide on the Core Chemical Properties of 5-bromo-2-(3,5-dimethyl-1H-
pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic building block of
significant interest in the fields of medicinal chemistry and materials science. Its strategic
importance lies in the synthetic versatility afforded by its distinct chemical functionalities. The
pyridine ring, a privileged scaffold in numerous pharmaceuticals, provides a key site for
molecular interactions. The bromine substituent at the 5-position acts as a versatile synthetic
handle, enabling a wide array of cross-coupling reactions for the introduction of diverse
molecular fragments. This capability is crucial for structure-activity relationship (SAR) studies in
drug discovery. Furthermore, the 3,5-dimethyl-1H-pyrazol-1-yl moiety contributes to the
molecule's overall steric and electronic properties, influencing its pharmacokinetic and
pharmacodynamic profiles. The strategic combination of these features makes this compound
a valuable starting material for the synthesis of novel therapeutic agents and functional
materials. Pyrazole-containing compounds have shown a broad spectrum of biological
activities, further highlighting the potential of this molecular scaffold.[1][2]

Section 2: Core Chemical and Physical Properties
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A comprehensive understanding of the physicochemical properties of 5-bromo-2-(3,5-
dimethyl-1H-pyrazol-1-yl)pyridine is fundamental for its effective application in research and
development.

Property Value
Molecular Formula C10H10BrNs
Molecular Weight 252.11 g/mol
Appearance Solid

Melting Point Not available
Boiling Point Not available
Solubility Not available
CAS Number 1150164-92-3

Data sourced from publicly available chemical databases. Experimental verification of
properties is recommended.

Section 3: Synthesis and Mechanistic Insights

The synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is typically achieved via a
nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves
the reaction of a dihalogenated pyridine with 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution

» Reactant Preparation: A solution of 2,5-dibromopyridine (1.0 equivalent) is prepared in a
suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1,4-
dioxane.

» Addition of Reagents: To this solution, 3,5-dimethylpyrazole (typically 1.0 to 1.2 equivalents)
and a base are added. The choice of base is critical; inorganic bases such as potassium
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carbonate (K2CO3) or cesium carbonate (Cs2COs) are commonly employed to neutralize the
hydrobromic acid formed during the reaction.

o Reaction Conditions: The reaction mixture is heated, often to temperatures between 80-120
°C, and stirred for a period ranging from several hours to overnight. The progress of the
reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

» Work-up and Isolation: Upon completion, the reaction mixture is cooled to ambient
temperature and quenched with water. The aqueous layer is then extracted with an organic
solvent, such as ethyl acetate.

 Purification: The combined organic extracts are washed with brine, dried over an anhydrous
drying agent (e.g., Na2SOa4 or MgSOa), filtered, and concentrated under reduced pressure.
The resulting crude product is then purified, typically by flash column chromatography on
silica gel, to yield the pure 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Causality Behind Experimental Choices:

e Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the
reactants and to allow the reaction to be conducted at elevated temperatures, which is often
necessary to overcome the activation energy of the SNAr reaction.

o Base: The base is essential to deprotonate the pyrazole, generating the pyrazolate anion,
which is a more potent nucleophile. An excess of the base is often used to drive the reaction
to completion.

o Temperature: The reaction rate of SNAr reactions is highly temperature-dependent. Heating
is typically required to achieve a reasonable reaction rate.

Caption: Synthetic workflow for 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Section 4: Reactivity and Synthetic Utility

The bromine atom at the 5-position of the pyridine ring is the key to the synthetic utility of 5-
bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. This site is highly amenable to a variety of
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palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide
range of substituents.

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C(sp?)-C(sp?) bonds,
introducing aryl or heteroaryl groups.

e Heck Coupling: Reaction with alkenes to form C(sp?)-C(sp?) bonds, introducing vinyl groups.

e Sonogashira Coupling: Reaction with terminal alkynes to form C(sp?)-C(sp) bonds,
introducing alkynyl groups.

o Buchwald-Hartwig Amination: Reaction with amines to form C(sp?)-N bonds, introducing
amino groups.

« Stille Coupling: Reaction with organostannanes to form C(sp?)-C(sp?) or C(sp?)-C(sp3) bonds.
e Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.

These reactions provide a powerful toolkit for medicinal chemists to rapidly generate libraries of
analogues for SAR exploration. The protic nature of the pyrazole ligand can also be exploited in
coordination chemistry and catalysis.[3]
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Caption: Reactivity of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Section 5: Spectroscopic Characterization

The structural integrity of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is confirmed
through standard spectroscopic methods.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons on
the pyridine and pyrazole rings, as well as the two methyl groups. The chemical shifts and
coupling patterns provide definitive evidence for the connectivity of the molecule.

o 13C NMR: The carbon NMR spectrum will show distinct resonances for each of the ten
carbon atoms in the molecule, further corroborating the structure.

e Mass Spectrometry (MS):

o The mass spectrum will show a molecular ion peak corresponding to the molecular weight
of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for
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79Br and 81Br isotopes) will be observed for the molecular ion and any bromine-containing
fragments, providing unambiguous evidence for the presence of a single bromine atom.

Section 6: Safety, Handling, and Storage

As a laboratory chemical, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine should be

handled with appropriate safety precautions.

Hazard Identification: May cause skin and serious eye irritation. May also cause respiratory
irritation.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and
face protection.[4]

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas,
mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][5]

Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.

Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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